Isrib Isrib
Brand Name: Vulcanchem
CAS No.: 548470-11-7
VCID: VC0005480
InChI: InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28)
SMILES: C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl
Molecular Formula: C22H24Cl2N2O4
Molecular Weight: 451.3 g/mol

Isrib

CAS No.: 548470-11-7

Cat. No.: VC0005480

Molecular Formula: C22H24Cl2N2O4

Molecular Weight: 451.3 g/mol

* For research use only. Not for human or veterinary use.

Isrib - 548470-11-7

CAS No. 548470-11-7
Molecular Formula C22H24Cl2N2O4
Molecular Weight 451.3 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide
Standard InChI InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28)
Standard InChI Key HJGMCDHQPXTGAV-UHFFFAOYSA-N
SMILES C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl
Canonical SMILES C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl

Chemical and Structural Properties of ISRIB

Molecular Characteristics

ISRIB is a synthetic organic compound with the IUPAC name 2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide . Its structure features two 4-chlorophenoxy groups linked to a central diaminocyclohexane core, which is critical for binding to eIF2B . Key physicochemical properties include:

PropertyValue
Molecular FormulaC22H24Cl2N2O4\text{C}_{22}\text{H}_{24}\text{Cl}_{2}\text{N}_{2}\text{O}_{4}
Molar Mass451.34 g/mol
CAS Number1597403-47-8
SMILESC1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl
Elimination Half-Life8 hours (in mice)

The compound’s planar symmetry allows it to bind at the interface of the β and δ subunits of eIF2B, stabilizing its active conformation .

Pharmacokinetic Profile

ISRIB exhibits favorable blood-brain barrier penetration, with a half-life of 8 hours in murine models . Its bioavailability and metabolic stability remain under investigation, though its small molecular weight (451.34 g/mol) and lipophilic nature suggest potential for oral administration .

Mechanism of Action: Targeting the Integrated Stress Response

eIF2B Regulation and the ISR Pathway

The ISR is activated by stressors such as nutrient deprivation, oxidative stress, or viral infection, leading to phosphorylation of eukaryotic initiation factor 2α (eIF2α). Phosphorylated eIF2α inhibits eIF2B, a guanine nucleotide exchange factor required for recycling GDP-bound eIF2 to its active GTP-bound state . This inhibition reduces global protein synthesis while promoting translation of specific stress-responsive transcripts like ATF4 .

ISRIB’s Allosteric Modulation of eIF2B

Structural studies using cryo-electron microscopy (cryo-EM) at 4.1 Å resolution reveal that ISRIB binds to a pocket formed by the β and δ subunits of eIF2B, preventing conformational changes induced by phosphorylated eIF2α . By stabilizing eIF2B in its active state, ISRIB restores translation initiation and suppresses chronic ISR activation . Mutagenesis of residues in this binding pocket (e.g., βH188 and βN162) abolishes ISRIB’s efficacy, confirming its specificity .

Preclinical Efficacy in Neurological Models

Cognitive Enhancement in Traumatic Brain Injury

In murine TBI models, ISRIB administration reversed spatial memory deficits and improved performance in water-maze tests, even when treatment was delayed by months . These effects correlate with restored synaptic plasticity and reduced hippocampal neurodegeneration .

Aging and Neurodegenerative Diseases

Aged mice treated with ISRIB showed enhanced working memory and fear-associated learning, comparable to young controls . In models of amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease, ISRIB reduced neuronal loss and mitigated motor deficits by normalizing protein synthesis rates .

Biomarker Modulation

ISRIB treatment normalized dysregulated metabolites and proteins in eIF2B loss-of-function mutants, including neurofilament light chain (NfL) and glial fibrillary acidic protein (GFAP), which are elevated in vanishing white matter disease (VWMD) . These biomarkers are detectable in human plasma and cerebrospinal fluid, suggesting translational relevance .

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